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molecular formula C15H13NO B1610752 2,2-Diphenylethyl isocyanate CAS No. 58749-50-1

2,2-Diphenylethyl isocyanate

Cat. No. B1610752
M. Wt: 223.27 g/mol
InChI Key: SANCUGBZSMVASH-UHFFFAOYSA-N
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Patent
US06060484

Procedure details

A suspension of triphosgene (0.78 g, 2.6 mmol) in 15 ml of CH2Cl2 was treated in small portions with 2,2-diphenylethylamine (1.54 g, 7.8 mmol) at 0° C., under N2. The reaction mixture was stirred for 30 minutes and filtered. The filtrate was then concentrated in vacuo to provide a yellow oil.
Quantity
0.78 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClC(Cl)(O[C:5](=[O:11])OC(Cl)(Cl)Cl)Cl.[C:13]1([CH:19]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH2:20][NH2:21])[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(Cl)Cl>[C:22]1([CH:19]([C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH2:20][N:21]=[C:5]=[O:11])[CH:23]=[CH:24][CH:25]=[CH:26][CH:27]=1

Inputs

Step One
Name
Quantity
0.78 g
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.54 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(CN)C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to provide a yellow oil

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1(=CC=CC=C1)C(CN=C=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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